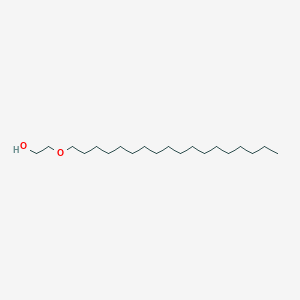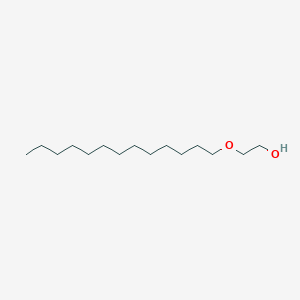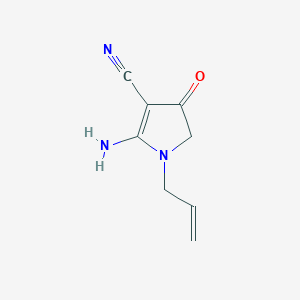
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile
Vue d'ensemble
Description
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile, also known as AOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been shown to possess several unique properties that make it an ideal candidate for use in a wide range of applications. In
Mécanisme D'action
The mechanism of action of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is not yet fully understood. However, it is believed that 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile exerts its effects by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various signaling pathways in the body. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been shown to possess potent anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been shown to possess several biochemical and physiological effects that make it an ideal candidate for use in various fields of scientific research. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been shown to possess potent antioxidant properties, which may help to protect cells from oxidative damage. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been shown to possess significant anti-inflammatory properties, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile possesses several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is also relatively inexpensive, making it an ideal candidate for use in large-scale experiments. However, 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile also possesses several limitations. It is a relatively new compound, and its potential side effects and toxicity are not yet fully understood. As such, caution should be exercised when using 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile in laboratory experiments.
Orientations Futures
There are several future directions for research on 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile. One potential area of research is the development of new synthetic methods for 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile that are more efficient and cost-effective. Another potential area of research is the investigation of the potential therapeutic applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile and its potential side effects and toxicity.
Conclusion:
In conclusion, 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is a relatively straightforward process that can be carried out in a laboratory setting with ease. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile possesses several unique properties that make it an ideal candidate for use in various fields of scientific research. Further research is needed to fully understand the potential therapeutic applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile and its mechanism of action.
Applications De Recherche Scientifique
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and antioxidant properties. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been studied for its potential applications in the treatment of cancer, where it has been shown to possess potent anti-tumor activity.
Propriétés
Numéro CAS |
134518-34-6 |
|---|---|
Nom du produit |
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile |
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
3-hydroxy-5-imino-1-prop-2-enyl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-2-3-11-5-7(12)6(4-9)8(11)10/h2,10,12H,1,3,5H2 |
Clé InChI |
UGFAJZFHYASDDM-UHFFFAOYSA-N |
SMILES isomérique |
C=CCN1CC(=O)C(=C1N)C#N |
SMILES |
C=CCN1CC(=C(C1=N)C#N)O |
SMILES canonique |
C=CCN1CC(=O)C(=C1N)C#N |
Synonymes |
1H-Pyrrole-3-carbonitrile, 2-amino-4,5-dihydro-4-oxo-1-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

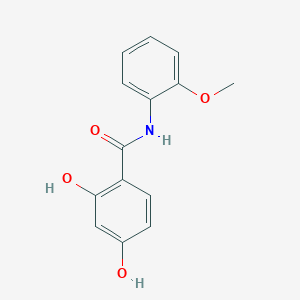

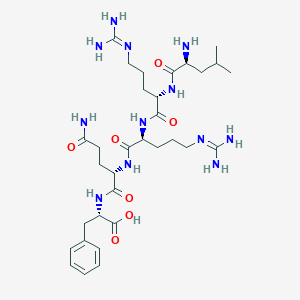

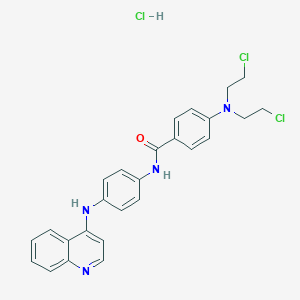
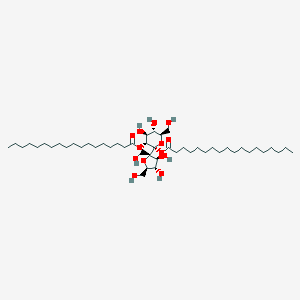
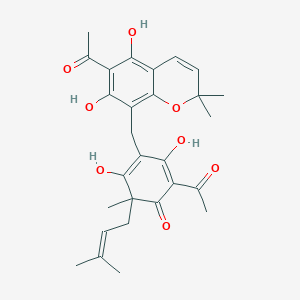
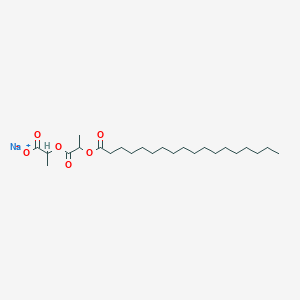
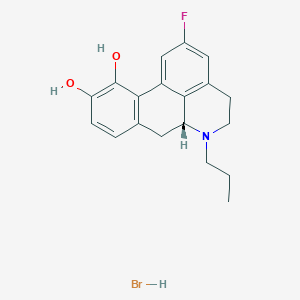
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)
